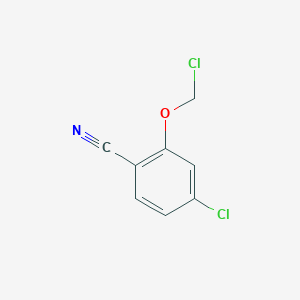

4-Chloro-2-(chloromethoxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2NO |

|---|---|

Molecular Weight |

202.03 g/mol |

IUPAC Name |

4-chloro-2-(chloromethoxy)benzonitrile |

InChI |

InChI=1S/C8H5Cl2NO/c9-5-12-8-3-7(10)2-1-6(8)4-11/h1-3H,5H2 |

InChI Key |

RBEZXZVPFRRILO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Chloromethoxy Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. youtube.com For 4-Chloro-2-(chloromethoxy)benzonitrile, several strategic disconnections can be considered.

The most logical primary disconnection is the C-O bond of the chloromethoxy ether. This leads to the key intermediate, 4-chloro-2-hydroxybenzonitrile (B1587699), and a chloromethylating agent. This approach is advantageous as the hydroxyl group is a strongly activating, ortho-, para-director, which can facilitate the synthesis of the precursor.

Further disconnections on 4-chloro-2-hydroxybenzonitrile can be envisioned:

Disconnection of the C-Cl bond: This leads to 2-hydroxybenzonitrile (B42573), which would then require regioselective chlorination. The hydroxyl group's directing effect would need to be carefully considered to achieve the desired 4-chloro substitution.

Disconnection of the C-CN bond: This points to 3-chloro-1-halobenzene or a related derivative as a starting material, with the nitrile group being introduced at a later stage, for example, via palladium-catalyzed cyanation.

Considering the directing effects of the substituents (OH: ortho, para-directing; CN: meta-directing; Cl: ortho, para-directing), a forward synthesis starting from a precursor where the hydroxyl and nitrile groups are already in place, followed by chlorination and subsequent introduction of the chloromethoxy group, appears to be a viable strategy.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound hinges on the efficient preparation of its key precursors and the strategic introduction of its functional groups.

The synthesis of substituted benzonitriles can be achieved through various methods. One common approach is the dehydration of a corresponding benzamide. Another powerful method is the transition metal-catalyzed cyanation of aryl halides. rsc.org

A plausible route to a key precursor, 2-hydroxybenzonitrile, involves the dehydration of salicylaldoxime, which can be prepared from salicylaldehyde. google.com This method avoids the use of highly toxic cyanide reagents directly. Green chemistry approaches, such as the gas-phase dehydration of 2-hydroxybenzamide over a solid acid catalyst, have also been developed.

| Reaction | Reagents and Conditions | Product | Yield |

| Dehydration of Salicylaldoxime | Thionyl chloride or Phosphorus oxychloride | 2-Hydroxybenzonitrile | 85-92% |

| Dehydration of 2-Hydroxybenzamide | Phosphoric acid-impregnated silica (B1680970) gel, 380-400°C, 20-40 mbar | 2-Hydroxybenzonitrile | >90% |

| One-pot synthesis from Aldehyde | Aldehyde, hydroxylamine (B1172632) hydrochloride, microwave irradiation | Nitrile | High |

This is an interactive data table based on the text.

The chloromethoxy group can be introduced by reacting a hydroxyl-substituted precursor, such as 4-chloro-2-hydroxybenzonitrile, with a suitable chloromethylating agent. A common method is the use of chloromethyl methyl ether (MOM-Cl). wikipedia.orgtandfonline.com This reaction is typically performed in the presence of a base to deprotonate the phenol (B47542).

Another established method is the Blanc chloromethylation, which involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride. wikipedia.org However, this method is generally used to introduce a chloromethyl group directly onto an aromatic ring. For the formation of a chloromethoxy ether from a phenol, reaction with formaldehyde and HCl can lead to the formation of a hydroxymethyl intermediate which is then converted to the chloride.

It is important to note that chloromethyl methyl ether and byproducts of chloromethylation reactions, such as bis(chloromethyl) ether, are potent carcinogens and must be handled with extreme caution. wikipedia.org

| Substrate | Reagent | Catalyst | Product |

| Phenol | Chloromethyl methyl ether | Acid catalyst | Chloromethylated phenol smolecule.com |

| Aromatic Ring | Formaldehyde, HCl | Zinc Chloride | Chloromethyl arene wikipedia.org |

| Nitrophenol | Chloromethyl methyl ether | Zinc Chloride | Chloromethylated nitrophenol tandfonline.com |

This is an interactive data table based on the text.

Achieving the desired 4-chloro substitution pattern on the 2-hydroxybenzonitrile scaffold requires a regioselective chlorination strategy. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. In 2-hydroxybenzonitrile, the positions para and ortho to the hydroxyl group are positions 5 and 3, respectively. Therefore, direct chlorination of 2-hydroxybenzonitrile would likely lead to a mixture of products, with substitution at the 5-position being significant.

To achieve the desired 4-chloro substitution, it might be more effective to start with a precursor that already contains the chlorine atom in the correct position. For example, starting with 4-chlorophenol, one could then introduce the nitrile and hydroxyl functionalities.

Alternatively, catalyst-tuned electrophilic chlorination using sulfuryl chloride (SO2Cl2) with various organocatalysts has been shown to provide high regioselectivity for the chlorination of phenols. nih.gov By selecting the appropriate catalyst, it may be possible to direct the chlorination to the desired position.

| Reagent | Catalyst System | Selectivity |

| Sulfuryl Chloride | Acetonitrile (B52724), (S)-BINAPO, diisopropyl ether | para-selective for phenols nih.gov |

| Sulfuryl Chloride | Nagasawa's bis-thiourea, phenyl boronic acid, (S)-diphenylprolinol | ortho-selective for phenols nih.gov |

This is an interactive data table based on the text.

Advanced Synthetic Protocols and Catalytic Approaches

Modern synthetic chemistry offers powerful tools for the construction of complex molecules, with catalytic methods being at the forefront.

Palladium-catalyzed cyanation of aryl halides is a highly efficient method for the synthesis of benzonitriles. nih.gov This reaction offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions and displays broad functional group tolerance. nih.gov

This methodology could be applied to the synthesis of this compound by using a di-halogenated precursor, such as 1,4-dichloro-2-(chloromethoxy)benzene, and selectively converting one of the chloro groups to a nitrile. However, achieving selectivity in such a reaction can be challenging.

A more likely application of this method would be in the synthesis of a key precursor. For instance, a suitably substituted dihalobenzene could be selectively cyanated to introduce the nitrile group at the desired position. The choice of palladium catalyst and ligands is crucial for the success of these reactions, as cyanide can be a potent poison for the catalyst. nih.gov The use of less toxic cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), has made these reactions safer and more practical. nih.govmit.edu

| Aryl Halide | Cyanide Source | Catalyst System |

| (Hetero)aryl chlorides and bromides | K4[Fe(CN)6]·3H2O | Palladacycle catalysts nih.govmit.edu |

| Aryl chlorides | Zn(CN)2 | Pd2(dba)3, dppf, Zn researchgate.net |

This is an interactive data table based on the text.

Phase-Transfer Catalysis in Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between substances located in different immiscible phases (e.g., a water-based solution and an organic solvent). mdma.chbiomedres.us This is achieved by introducing a phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which acts as a shuttle for reactive ions from one phase to another. crdeepjournal.org

In the context of synthesizing precursors to this compound, PTC is particularly valuable for two key bond-forming reactions:

Carbon-Oxygen (C-O) Bond Formation (Etherification): The creation of the chloromethoxy ether linkage likely starts from a precursor such as 4-chloro-2-hydroxybenzonitrile. In this O-alkylation reaction, the hydroxyl group (-OH) is converted into an ether. Under PTC conditions, a base in the aqueous phase deprotonates the phenol to form a phenoxide anion. The phase-transfer catalyst then pairs with this anion, transporting it into the organic phase where it can react with a chloromethylating agent. researchgate.net This method avoids the need for harsh, anhydrous conditions and can significantly increase reaction rates and yields. lew.ro

Carbon-Nitrogen (C-N) Bond Formation (Cyanation): The introduction of the nitrile group (-CN) onto the aromatic ring is a critical step. While direct synthesis information for this compound is not detailed, analogous syntheses, such as the conversion of an aryl halide to a benzonitrile (B105546), frequently employ PTC. For instance, in the synthesis of 4-chloro-2-trifluoromethylbenzonitrile from the corresponding bromobenzene, a phase-transfer catalyst (hexadecyltrimethylammonium bromide) is used with cuprous cyanide to achieve the substitution. google.com The catalyst facilitates the transfer of the cyanide anion, enabling the reaction to proceed efficiently. vdoc.pub

Different types of catalysts can be employed, with their effectiveness often depending on the specific reactants and conditions.

Table 1: Comparison of Phase-Transfer Catalysts in Chloromethylation of Anthracene

| Catalyst | Yield (%) |

|---|---|

| Hexadecyl trimethyl ammonium bromide | 96 |

| Tetrabutylammonium salts | 70-83 |

| Benzyl trimethyl ammonium chloride | 70 |

| Crown ethers | 63-67 |

This table presents data on the chloromethylation of anthracene, a reaction analogous to the formation of the chloromethoxy group, illustrating the varying efficiency of different phase-transfer catalysts. phasetransfercatalysis.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. This involves systematically adjusting various parameters, including temperature, solvent, catalyst type and concentration, and reaction time. researchgate.net

For the O-alkylation step to form the aromatic ether, several factors are critical:

Base: The choice of base is important for deprotonating the precursor phenol. Strong bases can increase the rate of reaction but may also promote side reactions. Weaker bases, such as potassium carbonate (K2CO3), are often effective, particularly in polar aprotic solvents. nih.gov

Solvent: Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone (B3395972) can influence the solubility of reactants and the reaction rate. google.comnih.gov For instance, studies on similar O-alkylation reactions have shown that refluxing in acetone or acetonitrile can lead to high yields in a short amount of time. nih.gov

Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition or the formation of byproducts. For many PTC-facilitated etherifications, temperatures ranging from room temperature to the reflux temperature of the solvent are typical. lew.ro

Leaving Group: In the alkylating agent, the nature of the leaving group (e.g., Cl, Br, I) affects reactivity. Iodides are typically the most reactive, followed by bromides and then chlorides, which can influence the required reaction time and temperature to achieve a high yield. nih.gov

The following table illustrates the optimization of a related O-alkylation reaction, showing how changes in conditions affect the product yield.

Table 2: Optimization of O-Alkylation of a Pyrimidinone Derivative

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | Reflux | 16 | 87 |

| 2 | MeCN | 25 | 16 | 76 |

| 3 | MeCN | Reflux | 1 | 90 |

| 4 | MeCN | 25 | 1 | 63 |

| 5 | Acetone | 25 | 1 | 70 |

| 6 | Acetone | Reflux | 1 | 90 |

| 7 | Acetone | Reflux | 2 | 91 |

| 8 | Acetone | Reflux | 0.5 | 89 |

This table is based on the optimization of an O-alkylation reaction with an iodomethyl reagent, demonstrating the impact of solvent, temperature, and time on product yield. nih.gov

By carefully controlling these parameters, chemists can develop a robust and efficient process for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Chloromethoxy Benzonitrile

Nucleophilic Substitution Reactions

The structure of 4-Chloro-2-(chloromethoxy)benzonitrile presents two primary sites for nucleophilic attack: the benzylic-like carbon of the chloromethoxy group and the carbon atom of the aryl chloride. The reactivity of these positions differs significantly, allowing for selective functionalization.

Reactivity at the Chloromethoxy Group for Functional Group Interconversion

The chloromethoxy group (-OCH₂Cl) is a key reactive site for nucleophilic substitution. The carbon atom of the chloromethyl unit is highly electrophilic due to the presence of two electronegative atoms, oxygen and chlorine. This functionality is analogous to α-chloro ethers, which are known to be reactive alkylating agents. The high reactivity stems from the ability of the adjacent oxygen atom to stabilize the incipient carbocation through resonance, facilitating the departure of the chloride leaving group. This stabilization promotes nucleophilic substitution, often via an S\N1-like mechanism.

A variety of nucleophiles can displace the chloride ion, leading to the formation of new functional groups at this position. This versatility allows for the introduction of diverse structural motifs.

Table 1: Examples of Nucleophilic Substitution at the Chloromethoxy Group

| Nucleophile | Reagent Example | Product Functional Group |

| Alcohols/Phenols | Sodium Methoxide (NaOCH₃) | Alkoxymethyl Ether (-OCH₂OR) |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | Aminomethyl Ether (-OCH₂NR₂) |

| Thiols | Sodium Thiolate (NaSR) | Thiomethyl Ether (-OCH₂SR) |

The reaction with alcohols or phenols in the presence of a base can yield various alkoxymethyl or aryloxymethyl ethers. Similarly, primary and secondary amines can react to form aminomethyl ethers. Thiolates can also serve as effective nucleophiles, leading to the corresponding thiomethyl ethers. These transformations are valuable for introducing a range of functionalities and for the synthesis of more complex molecules.

Reactivity at the Aryl Chloride Position for Cross-Coupling Reactions

The chlorine atom attached directly to the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (S\NAr) due to the electron-donating resonance effect of the adjacent oxygen in the chloromethoxy group, which increases the electron density of the ring. However, this aryl chloride is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that can be employed at the aryl chloride position include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst to introduce an alkyne moiety.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, leading to substituted anilines.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The electronic nature of the substituents on the benzonitrile (B105546) ring can influence the efficiency of the oxidative addition step in the catalytic cycle.

Nitrile Group Transformations

The nitrile group is a versatile functional group that can be converted into several other important moieties, significantly expanding the synthetic utility of this compound.

Reduction Pathways to Primary Amines

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This transformation is a fundamental method for introducing an aminomethyl group. Several reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

Commonly used reducing agents include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. nih.gov

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium on carbon. nih.gov It is often considered a "greener" alternative to metal hydride reductions.

Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride, this reagent can reduce a variety of nitriles to primary amines in excellent yields. orgsyn.org Benzonitriles with electron-withdrawing groups tend to react faster. orgsyn.org

Table 2: Comparison of Reducing Agents for Nitrile Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| LiAlH₄ | THF or Et₂O, then H₂O workup | High reactivity and yield | Non-selective, reacts with other reducible groups |

| H₂/Catalyst (e.g., Raney Ni) | High pressure H₂, various solvents | "Green" method, can be selective | Requires specialized high-pressure equipment |

| Diisopropylaminoborane/LiBH₄ | THF, ambient or reflux temperature | Good yields, can be selective | Reagent preparation required |

Care must be taken when choosing a reducing agent, as the chloromethoxy and aryl chloride groups may also be susceptible to reduction under certain conditions. For instance, strong hydride reagents might cleave the chloromethoxy group or reduce the aryl chloride.

Hydrolysis and Other Derivatizations of the Nitrile Moiety

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄ or HCl) and heat will convert the nitrile to a carboxylic acid, proceeding through an amide intermediate. stackexchange.comyoutube.com

Base-Catalyzed Hydrolysis: Heating with a strong aqueous base (e.g., NaOH or KOH) also affords the carboxylate salt, which upon acidification yields the carboxylic acid. stackexchange.comyoutube.com Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com

The nitrile group can also react with organometallic reagents, such as Grignard reagents (RMgX), to form ketones after hydrolysis of the intermediate imine. This provides a route to introduce a new carbon-carbon bond and a carbonyl functionality.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The chloromethoxy group (-OCH₂Cl) is an ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom, which outweighs its inductive electron-withdrawing effect. The chlorine atom is also an ortho, para-directing but deactivating group. The nitrile group is a strong electron-withdrawing and meta-directing group.

The directing effects of these substituents are as follows:

-OCH₂Cl (at C2): Activating and ortho, para-directing. It will direct incoming electrophiles to positions 4 and 6. However, position 4 is already occupied by a chlorine atom.

-Cl (at C4): Deactivating and ortho, para-directing. It will direct incoming electrophiles to positions 2 and 6. Position 2 is already occupied.

-CN (at C1): Deactivating and meta-directing. It will direct incoming electrophiles to positions 3 and 5.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using R-Cl/AlCl₃ and RCOCl/AlCl₃, respectively). However, the conditions for these reactions, particularly Friedel-Crafts reactions, need to be carefully chosen to avoid side reactions with the existing functional groups.

Radical Reactions Involving Chlorine and Methoxy Moieties

The presence of both a chloromethoxy group and a chloro-substituted aromatic ring in this compound suggests a rich potential for radical-mediated reactions. These reactions are typically initiated by the input of energy, such as UV light or heat, which can induce the homolytic cleavage of covalent bonds to form radical intermediates.

The chloromethoxy group, -OCH₂Cl, is a likely site for radical initiation. Homolytic cleavage of the C-Cl bond is plausible, given that it is generally weaker than C-H or C-O bonds. This would lead to the formation of a stabilized benzylic-type radical. Alternatively, abstraction of a hydrogen atom from the methylene group by a radical species could also occur.

Free radical substitution on the chloromethoxy group, analogous to the well-documented radical halogenation of toluene and its derivatives, is a probable transformation pathway. In the presence of a radical initiator, such as a chlorine atom, a hydrogen atom can be abstracted from the methylene group of the chloromethoxy moiety. This generates a resonance-stabilized radical intermediate. This intermediate can then react with a chlorine molecule to yield a dichloromethoxy derivative and a new chlorine radical, thus propagating the chain reaction.

The aromatic ring itself can also participate in radical reactions. Addition of a radical species, such as a chlorine atom, to the benzene ring is a possibility. This would form a cyclohexadienyl radical intermediate, which can then either be oxidized to a substitution product or undergo further reactions. However, substitution reactions on the aromatic ring under radical conditions are generally less favored than side-chain reactions when an activatable side chain is present.

The relative reactivity of the different positions on the this compound molecule towards radical attack is influenced by the stability of the resulting radical intermediates. The following table provides a hypothetical overview of the potential sites for radical abstraction or addition.

Table 1: Hypothetical Relative Reactivity of Positions in this compound Towards Radical Attack

| Position | Type of Reaction | Stability of Radical Intermediate | Predicted Relative Reactivity |

| Methylene C-H | Hydrogen Abstraction | High (Resonance Stabilized) | High |

| Methylene C-Cl | Homolytic Cleavage | High (Resonance Stabilized) | Moderate to High |

| Aromatic C-H | Hydrogen Abstraction | Moderate | Low |

| Aromatic C=C | Radical Addition | Moderate | Low |

Kinetic and Mechanistic Studies of Transformation Processes

The transformation of this compound through radical pathways would proceed via a chain reaction mechanism, consisting of initiation, propagation, and termination steps.

Initiation: The reaction would commence with the formation of initial radical species. This can be achieved through the homolysis of a suitable precursor, such as diatomic chlorine, under the influence of UV light or heat.

Propagation: The propagation phase involves a series of reactions where a radical is consumed and another is generated, allowing the chain reaction to continue. For the substitution on the chloromethoxy group, the propagation steps would be:

Hydrogen abstraction from the methylene group of this compound by a chlorine radical.

Reaction of the resulting organic radical with a chlorine molecule to form the product and a new chlorine radical.

Termination: The chain reaction is concluded when radical species are consumed without the generation of new ones. This can occur through the combination of any two radical intermediates present in the reaction mixture.

Kinetic studies of analogous reactions, such as the radical chlorination of substituted toluenes, can provide insight into the expected rate of transformation for this compound. The rate of the reaction would be dependent on the concentration of the substrate and the radical initiator, as well as the temperature and the presence of any inhibitors.

The following table presents hypothetical kinetic parameters for the key propagation step in the radical chlorination of the chloromethoxy group, based on data for similar benzylic chlorination reactions.

Table 2: Hypothetical Kinetic Parameters for the Hydrogen Abstraction from the Chloromethoxy Group by a Chlorine Radical

| Parameter | Hypothetical Value | Units |

| Activation Energy (Ea) | 5 - 15 | kJ/mol |

| Pre-exponential Factor (A) | 10¹² - 10¹³ | s⁻¹ |

| Rate Constant (k) at 298 K | 10⁶ - 10⁸ | M⁻¹s⁻¹ |

It is important to note that these values are estimations and actual experimental determination is necessary for accurate kinetic modeling of the transformation processes of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Chloro-2-(chloromethoxy)benzonitrile, ¹H NMR spectroscopy would be expected to reveal the chemical shifts and coupling constants of the aromatic protons and the protons of the chloromethoxy group. The aromatic region would likely display a complex splitting pattern due to the asymmetric substitution on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbon of the nitrile group, the carbons of the benzene ring, and the carbon of the chloromethoxy group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chloro and nitrile groups and the effect of the chloromethoxy substituent.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals by showing correlations between coupled protons and direct carbon-proton attachments, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity by showing longer-range correlations between protons and carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their vibrational modes. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration would be anticipated in the region of 2220-2240 cm⁻¹.

Other significant vibrational modes would include the C-H stretching of the aromatic ring and the chloromethoxy group, C=C stretching vibrations of the aromatic ring, and C-O and C-Cl stretching vibrations. The combination of these bands would provide a unique "vibrational fingerprint" for the molecule.

Detailed experimental IR and Raman spectra for this specific compound are not currently published in the accessible scientific domain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with specific intensity ratios, confirming the presence of two chlorine atoms in the molecule.

Analysis of the fragmentation pattern would provide insights into the structure of the molecule. Common fragmentation pathways could include the loss of a chlorine atom, the chloromethoxy group, or the entire chloromethoxy radical, leading to the formation of various daughter ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments.

Specific mass spectrometry data, including the molecular ion and detailed fragmentation patterns for this compound, have not been identified in the available literature.

X-ray Crystallography for Solid-State Structural Determination

To date, there are no published crystallographic reports detailing the solid-state structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions of the aromatic system. The position and intensity of these absorption maxima (λ_max) would be influenced by the various substituents on the benzene ring. The nitrile, chloro, and chloromethoxy groups would act as auxochromes and chromophores, potentially shifting the absorption bands to longer or shorter wavelengths compared to unsubstituted benzonitrile (B105546).

Therefore, it is not possible to provide a detailed, data-driven article on the electronic structure, molecular orbital analysis, electrostatic potential, or conformational behavior of this specific molecule as requested in the outline. Generating such an article without published research data would lead to scientifically inaccurate and speculative information.

For a scientifically accurate article, data from dedicated studies using methods like Density Functional Theory (DFT), Ab Initio calculations, and Molecular Dynamics (MD) simulations specifically on this compound would be required. Such studies would provide the necessary values for HOMO-LUMO energetics, charge distribution, and behavior in solvated environments.

Should such research be published in the future, an article following the requested structure could be generated.

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Prediction and Transition State Analysis

There is no available research that specifically elucidates the reaction mechanisms or transition state analyses for reactions involving 4-Chloro-2-(chloromethoxy)benzonitrile using computational methods. Theoretical investigations in this area would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This would allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway. Unfortunately, no such studies have been published for this specific molecule.

Prediction of Structure-Reactivity Relationships

No studies concerning the prediction of structure-reactivity relationships, such as Quantitative Structure-Activity Relationship (QSAR) models, for this compound were found. These types of studies would involve correlating variations in the chemical structure of a series of related compounds with changes in their chemical reactivity or biological activity. Computational descriptors would be calculated to quantify molecular properties and build a predictive model. The absence of such research indicates a gap in the understanding of how the structural features of this compound influence its reactivity.

Advanced Applications of 4 Chloro 2 Chloromethoxy Benzonitrile As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 4-Chloro-2-(chloromethoxy)benzonitrile makes it a valuable building block for synthesizing intricate organic structures. The chloromethoxy group, in particular, serves as a reactive handle for introducing the rest of the molecule into a larger system, while the nitrile and chloro substituents provide sites for subsequent chemical modifications.

Building Block for Heterocyclic Compound Synthesis

The nitrile (-CN) group is a well-established precursor for the formation of nitrogen-containing heterocyclic rings, which are core components of many biologically active molecules. Through various cyclization reactions, the nitrile can be transformed into rings such as pyridines, pyrimidines, or tetrazoles. The additional reactive sites on the benzene (B151609) ring of this compound allow for the creation of fused or highly substituted heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Precursor for Polyfunctionalized Aromatic Systems

The synthesis of polyfunctionalized aromatic compounds is crucial for developing new pharmaceuticals, electronic materials, and polymers. This compound serves as a strategic starting material for this purpose. The chlorine atom on the aromatic ring can be replaced or modified through nucleophilic aromatic substitution or cross-coupling reactions. The chloromethoxy group is a potent alkylating agent, enabling the attachment of the benzonitrile (B105546) core to other molecules. This multi-faceted reactivity allows chemists to systematically build up molecular complexity around the central aromatic ring.

Application in Agrochemical Intermediate Synthesis

The broader class of chlorobenzonitrile derivatives is widely utilized in the agrochemical industry as key ingredients for creating active compounds. anshulchemicals.comhtdchem.com Their chemical structures are often integral to the biological activity of herbicides and pesticides.

Precursors for the Development of Herbicide and Pesticide Chemical Structures

Substituted benzonitriles are foundational components in the synthesis of a variety of agrochemicals. htdchem.com The specific combination of chloro and nitrile groups can be a key element in the final molecule's ability to control pests or unwanted vegetation. htdchem.com this compound offers a pre-functionalized scaffold that can be elaborated into more complex structures tailored for specific agricultural applications. Its utility lies in its capacity to act as an intermediate, allowing for the efficient construction of the larger, more complex molecules required for modern crop protection agents.

Utilization in Specialty Chemical Development

The reactivity and electronic properties of this compound and related compounds make them suitable for applications in material science, including the development of functional polymers and dyes.

Material Science Applications (e.g., monomers for functionalized polymers, dyes)

Benzonitrile derivatives are employed in the synthesis of pigments and dyes. htdchem.comchemicalbook.comwikipedia.orgwikipedia.org Specifically, compounds like 4-chlorobenzonitrile (B146240) serve as precursors to pigments used in plastics. chemicalbook.comwikipedia.org The core structure of this compound could be adapted for similar purposes, where the chromophoric system is developed through reactions involving the nitrile group and the aromatic ring.

In polymer science, the development of functionalized monomers is key to creating materials with specific properties. The reactive chloromethoxy group on this compound could potentially be used to graft the molecule onto a polymer backbone. This would introduce the chloro- and cyano- functionalities into the polymer, which could enhance properties such as thermal stability, chemical resistance, or dielectric performance.

Interactive Data Table: Applications of Benzonitrile Derivatives

| Application Area | Specific Use | Relevant Precursor Class |

| Complex Organic Synthesis | Heterocyclic Compound Synthesis | Benzonitriles |

| Complex Organic Synthesis | Polyfunctionalized Aromatics | Substituted Benzonitriles |

| Agrochemicals | Herbicide & Pesticide Synthesis | Chlorobenzonitriles htdchem.com |

| Specialty Chemicals | Pigments for Plastics | 4-Chlorobenzonitrile chemicalbook.comwikipedia.org |

| Specialty Chemicals | Dye Synthesis | Chloronitro-benzonitriles htdchem.com |

| Material Science | Functionalized Polymers | Reactive Benzonitriles |

Precursors for Optical and Electronic Materials

The benzonitrile moiety is a well-known building block for a variety of organic materials with interesting optical and electronic properties. The introduction of a reactive chloromethoxy group at the 2-position and a chloro substituent at the 4-position of the benzonitrile ring in this compound provides a strategic handle for the synthesis of advanced materials.

The chloromethoxy group is a versatile functional group that can readily undergo nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functionalities, such as alkoxy, aryloxy, or amino groups. By carefully selecting the nucleophile, the electronic properties of the resulting molecule can be fine-tuned. For instance, reaction with electron-donating or electron-withdrawing phenols could lead to the formation of donor-acceptor molecules, which are crucial components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The general synthetic strategy would involve the displacement of the chloride from the chloromethoxy group to link the 4-chloro-2-cyanophenyl unit to a larger conjugated system. The nitrile group can also be further transformed, for example, into a carboxylic acid or an amine, providing additional points for modification and polymerization.

Table 1: Potential Precursors for Optical and Electronic Materials Derived from this compound

| Precursor Structure | Potential Application | Synthetic Strategy |

| Aryloxy-substituted 4-chlorobenzonitrile | Organic Light-Emitting Diodes (OLEDs) | Nucleophilic substitution of the chloromethoxy group with a substituted phenol (B47542). |

| Amino-substituted 4-chlorobenzonitrile | Hole-Transporting Materials | Reaction of the chloromethoxy group with an aromatic amine. |

| Polymerizable derivatives via the chloromethoxy group | Organic Field-Effect Transistors (OFETs) | Functionalization with a polymerizable group (e.g., vinyl, acrylate) followed by polymerization. |

| Extended conjugated systems via cross-coupling reactions | Non-linear Optical Materials | Conversion of the nitrile to another functional group suitable for cross-coupling (e.g., boronic acid). |

Development of Novel Synthetic Reagents and Catalysts

The inherent reactivity of the chloromethoxy group in this compound makes it an attractive starting material for the development of novel synthetic reagents and catalysts. The chloromethoxy functionality is known to be a good electrophile, capable of reacting with a wide range of nucleophiles.

This reactivity can be harnessed to immobilize the 4-chloro-2-cyanophenyl moiety onto a solid support, such as a polymer resin. The resulting functionalized resin could serve as a scavenger resin in combinatorial chemistry or as a solid-phase precursor for the synthesis of compound libraries.

Furthermore, the benzonitrile unit can be transformed into other functional groups that can act as catalytic centers. For example, reduction of the nitrile group to an aminomethyl group, followed by further elaboration, could lead to the synthesis of chiral ligands for asymmetric catalysis. The presence of the chloro substituent can also influence the electronic properties of the aromatic ring, potentially modulating the activity and selectivity of the catalytic center.

Table 2: Potential Synthetic Reagents and Catalysts Derived from this compound

| Reagent/Catalyst Type | Potential Application | Synthetic Approach |

| Polymer-supported scavenger resin | Combinatorial Chemistry | Attachment to a polymer backbone via reaction of the chloromethoxy group with a functionalized monomer or polymer. |

| Chiral phosphine (B1218219) ligands | Asymmetric Catalysis | Conversion of the nitrile and chloromethoxy groups into a chiral phosphine-containing scaffold. |

| N-Heterocyclic Carbene (NHC) precursors | Organocatalysis | Elaboration of the benzonitrile and chloromethoxy functionalities to form an imidazolium (B1220033) or triazolium salt. |

| Phase-transfer catalysts | Biphasic Catalysis | Introduction of a quaternary ammonium (B1175870) or phosphonium (B103445) salt moiety via the chloromethoxy group. |

Design and Synthesis of Ligands for Coordination Chemistry

Benzonitrile and its derivatives are widely utilized as ligands in coordination chemistry. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal center. The electronic and steric properties of the benzonitrile ligand can be tuned by the introduction of substituents on the aromatic ring.

This compound offers a unique platform for the design of novel ligands. The chloromethoxy group can serve as a reactive site for the introduction of additional donor atoms, leading to the formation of multidentate ligands. For example, reaction with a primary amine could yield a bidentate [N, N'] ligand, or reaction with a thiol could lead to an [N, S] ligand. The formation of such chelating ligands can significantly enhance the stability of the resulting metal complexes.

The chloro substituent at the 4-position acts as an electron-withdrawing group, which can influence the σ-donating and π-accepting properties of the nitrile group. This electronic modulation can impact the properties of the resulting metal complexes, such as their redox potentials, photophysical properties, and catalytic activity.

Table 3: Potential Ligands for Coordination Chemistry Derived from this compound

| Ligand Type | Potential Metal Complexes and Applications | Synthesis from this compound |

| Monodentate Benzonitrile Ligand | Precursors for catalytic systems, building blocks for metal-organic frameworks (MOFs). | Direct coordination of the nitrile nitrogen to a metal center. |

| Bidentate [N, O] Ligands | Luminescent materials, sensors. | Conversion of the chloromethoxy group to a hydroxyl or ether functionality that can coordinate to a metal. |

| Bidentate [N, N'] Ligands | Catalysts for oxidation and reduction reactions. | Reaction of the chloromethoxy group with a nitrogen-containing nucleophile (e.g., pyridine, imidazole). |

| Tridentate Ligands | Spin-crossover complexes, magnetic materials. | Multi-step synthesis to introduce two additional donor atoms through modification of both the chloromethoxy and nitrile groups. |

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The application of green chemistry principles is paramount in modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. yale.eduwjpmr.com For the synthesis of 4-Chloro-2-(chloromethoxy)benzonitrile, future research will likely focus on developing routes that adhere to these principles, such as waste prevention, atom economy, and the use of safer solvents and reagents. yale.eduwjpmr.com

One promising avenue is the use of ionic liquids as recyclable catalysts and solvents. researchgate.netrsc.org Research on the synthesis of benzonitriles has demonstrated that ionic liquids can act as co-solvents and catalysts, eliminating the need for metal salt catalysts and simplifying separation processes. researchgate.netrsc.orgrsc.org For instance, a novel green synthetic route for benzonitrile (B105546) using a recyclable ionic liquid has been proposed, achieving high yields and allowing for the easy recovery and reuse of the ionic liquid. researchgate.netrsc.org Adapting such a system for this compound could significantly enhance the sustainability of its production.

Another key aspect of green chemistry is the design of energy-efficient processes. yale.edu Future synthetic methods for this compound may explore reactions that can be conducted at ambient temperature and pressure, thereby minimizing energy consumption. yale.edu The use of renewable feedstocks is also a core principle of green chemistry, although its direct application to a highly functionalized molecule like this compound may be a long-term challenge. yale.edu

Integration of Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved product quality, and easier scalability. nih.gov This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which may be relevant in the synthesis of a chlorinated compound like this compound.

The use of microreactors in flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. semanticscholar.orgbeilstein-journals.org For the production of substituted benzonitriles, flow chemistry can facilitate reactions that are difficult to control in batch mode. For example, a flow reaction system has been developed for the synthesis of benzoylacetonitriles from unactivated amides and acetonitrile (B52724), demonstrating the potential for this technology in C-N bond formation. bohrium.com The application of flow chemistry to the synthesis of substituted benzobisimidazoles has also shown a significant increase in productivity and selectivity. researchgate.net

Future research could focus on designing a continuous flow process for the synthesis of this compound. This would involve the optimization of reaction conditions in a microreactor system, potentially leading to a more efficient and scalable production method suitable for industrial applications.

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is a key area of research for the efficient transformation of functionalized molecules. researchgate.net For this compound, future research will likely explore a range of catalytic approaches to improve the efficiency and selectivity of its synthesis and subsequent transformations.

One area of interest is the use of photoredox catalysis, which utilizes visible light to initiate single electron transfer processes under mild conditions. researchgate.net This approach has been successfully applied to the synthesis of aryl nitriles from benzyl alcohols or methyl arenes. researchgate.net The development of photocatalytic methods for the introduction of the chloromethoxy group or the nitrile functionality could offer a more sustainable and efficient route to this compound.

Another emerging area is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. researchgate.netnih.gov NHCs have been employed in the atroposelective synthesis of axially chiral benzonitriles, demonstrating their potential in controlling stereochemistry. researchgate.netnih.gov While not directly applicable to the achiral this compound, the principles of NHC catalysis could be adapted for other transformations of this molecule.

Furthermore, the development of catalyst-controlled divergent transformations could open up new synthetic possibilities. For instance, novel catalyst-controlled divergent intramolecular reactions of N-sulfonyl-1,2,3-triazoles have been developed to produce different cyclic products depending on the catalyst used. rsc.org Exploring similar strategies with derivatives of this compound could lead to the synthesis of novel and complex molecular architectures.

Bio-inspired Transformations and Potential for Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov The development of biocatalytic routes for the synthesis and transformation of aromatic nitriles is a rapidly growing field. nih.govnih.gov

A key breakthrough in this area is the engineering of aldoxime dehydratases (Oxd) for the scalable synthesis of aromatic nitriles. nih.govnih.gov This method avoids the use of toxic cyanides and operates under mild, energy-efficient conditions. nih.govnih.govchemistryviews.org Researchers have successfully engineered Oxd variants with broadened active sites to accommodate a range of substituted benzaldoximes, leading to the efficient synthesis of various aromatic nitriles. nih.gov Future work could involve the directed evolution or rational design of an aldoxime dehydratase that can efficiently convert a suitably substituted aldoxime to this compound.

Another bio-inspired approach is the use of enzymes for halogenation. While the chloromethoxy group is not a direct target for known halogenases, the principles of enzymatic halogenation could inspire the development of novel catalysts for the selective chlorination of related precursors. acs.org The discovery of the catalytic promiscuity of enzymes like galactose oxidase, which has been used for the one-pot enzymatic transformation of alcohols into nitriles, further highlights the potential for discovering novel biocatalytic transformations. uva.nl

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are becoming increasingly powerful tools in chemical research, with applications in reaction prediction, optimization, and synthesis planning. beilstein-journals.org For a complex molecule like this compound, these computational approaches can accelerate the development of optimal synthetic routes and the discovery of new reactions.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and selectivity. beilstein-journals.orgchemrxiv.org This can significantly reduce the number of experiments required to optimize a synthetic step. For the synthesis of this compound, ML algorithms could be used to screen different catalysts, solvents, and reaction conditions to identify the most promising parameters for high-yield synthesis. beilstein-journals.org

Furthermore, AI can be used to design novel synthetic pathways. preprints.org Retrosynthesis software, powered by AI, can propose multiple synthetic routes to a target molecule, which can then be evaluated by chemists. nih.gov As more reaction data becomes available, the accuracy of these predictions will continue to improve, making AI an indispensable tool in the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2-(chloromethoxy)benzonitrile, and what methodological considerations are critical for optimizing yield?

- Answer : A widely reported synthesis involves reacting 4-chloro-2-(chloromethyl)-1-methoxybenzene with nucleophiles (e.g., cyclopentanethiol), followed by oxidation to the benzonitrile derivative. Key steps include:

Nucleophilic substitution : Reacting 4-chloro-2-(chloromethyl)-1-methoxybenzene with a thiol under basic conditions (e.g., K₂CO₃) at elevated temperatures (60–80°C) .

Cyanide introduction : Oxidative cyanation using CuCN or NaCN, requiring inert atmosphere conditions to avoid side reactions.

- Critical considerations :

- Reagent purity : Impurities in chloromethyl precursors can lead to byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Table 1 : Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Substitution | Cyclopentanethiol, K₂CO₃, DMF, 80°C | 65–75% | Competing elimination reactions |

| Cyanation | CuCN, NMP, 120°C | 50–60% | Cyanide toxicity, side-product formation |

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound derivatives?

- Answer :

- ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.4–7.6 ppm), with splitting patterns sensitive to substituent positions. For example, the chloro and chloromethoxy groups deshield adjacent protons, causing downfield shifts .

- ¹³C NMR : Aromatic carbons adjacent to electron-withdrawing groups (e.g., Cl, CN) resonate at δ 110–130 ppm. The nitrile carbon typically appears at δ 115–120 ppm .

- HRMS : Accurate mass analysis (e.g., [M+H]+ at m/z 246.0139) confirms molecular formula and isotopic patterns for Cl atoms .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent topology) influence the biological activity of this compound derivatives in receptor binding studies?

- Answer : The compound’s activity as a GPR103 antagonist is highly sensitive to substituent geometry. For example:

- Replacing the chloromethoxy group with a reversed amidine (compound 15 ) reduces activity by 1 order of magnitude (pIC₅₀ from 7.5 to 6.5), highlighting the importance of charge distribution near the aromatic core .

- Table 2 : Structure-Activity Relationship (SAR) Insights

| Derivative | Substituent | pIC₅₀ | LLE (Lipophilic Efficiency) |

|---|---|---|---|

| Parent | Cl, Cl-OCH₃ | 7.5 | 5.2 |

| 15 | Reversed amidine | 6.5 | 4.1 |

- Methodological recommendation : Use molecular docking to map steric and electrostatic interactions with receptor pockets.

Q. What challenges arise in characterizing the coordination chemistry of this compound with transition metals (e.g., Cu, Ni)?

- Answer : The nitrile and chloromethoxy groups act as weak-field ligands, requiring rigorous spectroscopic validation:

- UV-Vis : Low-intensity d-d transitions (e.g., λ ~450–600 nm for Cu²⁺ complexes) suggest distorted geometries.

- EPR : Axial symmetry parameters (g∥ > g⊥) confirm square-planar or octahedral coordination .

- Magnetic susceptibility : Paramagnetic behavior in Ni(II) complexes indicates high-spin configurations.

- Table 3 : Metal Complex Characterization

| Metal | Geometry | Key Spectroscopic Data |

|---|---|---|

| Cu(II) | Square-planar | EPR: g∥ = 2.25, g⊥ = 2.05 |

| Ni(II) | Octahedral | μ_eff = 3.2 BM (room temperature) |

Q. How do solvent interactions (e.g., benzonitrile derivatives as co-solvents) affect the compound’s reactivity in heterogeneous catalysis?

- Answer : Benzonitrile derivatives exhibit strong dipole moments (4.01–4.18 D), enabling stabilization of charged intermediates in SNAr reactions. Key considerations:

- Adsorption on metal surfaces : Polar nitrile groups adsorb preferentially on Pd or Ag surfaces, altering catalytic activity .

- Solvent polarity : High dielectric constants (ε ~25) enhance ion-pair dissociation but may reduce nucleophilicity.

- Recommendation : Use DFT simulations to model solvent-surface interactions and predict regioselectivity .

Data Interpretation and Contradictions

Q. How should researchers address contradictions in reported biological activity data for structurally similar derivatives?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, ligand concentration ranges). For example:

- pIC₅₀ variability : Differences in CR (concentration-response) curve fitting (n = 2–4 replicates) may lead to overlapping confidence intervals .

- Solution : Validate results across multiple assays (e.g., calcium flux, cAMP inhibition) and apply statistical rigor (e.g., ANOVA with post-hoc tests).

Safety and Handling

Q. What safety protocols are recommended for handling this compound, given the toxicity of benzonitrile analogs?

- Answer : Although specific AEGL data for this compound are lacking, extrapolate from benzonitrile guidelines:

- AEGL-3 (8-hour exposure) : 14 ppm (lethality threshold) .

- Handling : Use fume hoods, nitrile gloves, and gas detectors for cyanide release monitoring.

Advanced Applications

Q. How is this compound utilized in pharmaceutical compositions, as evidenced by patent literature?

- Answer : The compound serves as a key intermediate in patents for trifluoromethylphenyl-containing therapeutics. For example:

- Patent EP 4374877 : Incorporated into aryl-substituted phenyl derivatives targeting metabolic disorders .

- Synthetic strategy : Coupling with pyrimidine or pyridine fragments via Suzuki-Miyaura cross-coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.